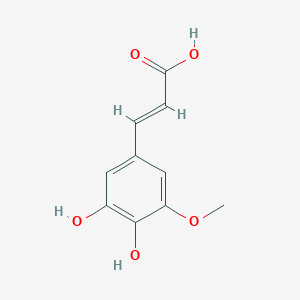

3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXWTVLDSKSYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030502 | |

| Record name | 5-Hydroxyferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782-55-4 | |

| Record name | 5-Hydroxyferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1782-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 5 Hydroxyferulic Acid

Phenylpropanoid Pathway as a Precursor Route

The phenylpropanoid pathway serves as the foundational route for the synthesis of 5-hydroxyferulic acid and numerous other phenolic compounds. medchemexpress.comwikipedia.orgglpbio.comwikipedia.org This pathway utilizes the amino acid phenylalanine as its starting point. wikipedia.orgwikipedia.orgalliedacademies.org

The biosynthesis is initiated when the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. wikipedia.orgnih.govwikipedia.org This step is a critical commitment, diverting carbon from primary metabolism into the production of phenylpropanoids. nih.gov In some plants, particularly monocots, tyrosine can also be used to synthesize p-coumaric acid through the action of the enzyme phenylalanine/tyrosine ammonia-lyase (PTAL). wikipedia.orgalliedacademies.org

Following the initial step, a series of enzymatic reactions, including hydroxylations and methylations, modify the cinnamic acid core. wikipedia.orgwikipedia.orgalliedacademies.org This sequence leads to the formation of several key intermediates, including coumaric acid, caffeic acid, and ferulic acid, ultimately culminating in the synthesis of 5-hydroxyferulic acid and sinapic acid. wikipedia.orgwikipedia.orgalliedacademies.org

5-Hydroxyferulic acid is recognized as a key intermediate in this pathway. medchemexpress.comwikipedia.orgglpbio.comnih.gov It is a direct precursor in the biosynthesis of sinapic acid, a crucial component of syringyl lignin (B12514952). medchemexpress.comwikipedia.orgglpbio.com Its formation from ferulic acid represents a significant branching point in the pathway, leading to the production of more complex phenylpropanoids. wikipedia.org

Key Enzymes and Their Catalytic Roles

The conversion of intermediates within the phenylpropanoid pathway is orchestrated by a suite of specific enzymes.

A pivotal enzyme in the synthesis of 5-hydroxyferulic acid is ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase encoded by the FAH1 gene. nih.govoup.com F5H, also known as CYP84A1, is a membrane-bound protein that plays a critical role in lignin biosynthesis. nih.govbioone.orgnih.gov

Traditionally, F5H was understood to catalyze the hydroxylation of ferulic acid at the 5-position to form 5-hydroxyferulic acid. wikipedia.orgnih.govpnas.org This reaction is a rate-limiting step in the biosynthesis of syringyl lignin. nih.gov However, more recent research has revealed that F5H exhibits broader substrate specificity. While it does catalyze the conversion of ferulate to 5-hydroxyferulate, studies have shown that coniferaldehyde (B117026) and coniferyl alcohol are significantly more efficient substrates for the enzyme. nih.govpnas.orgpnas.org The Michaelis-Menten constant (Km) for ferulic acid is substantially higher (in the millimolar range) compared to that for coniferaldehyde and coniferyl alcohol, suggesting that in living tissues, the latter two may be the preferred substrates. pnas.orgbiocyc.org This finding has led to a revised understanding of the lignin biosynthetic pathway, suggesting that the hydroxylation step may occur later than previously thought. nih.govpnas.org

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. wikipedia.orgnih.govwikipedia.org |

| Ferulate 5-hydroxylase | F5H (CYP84) | Catalyzes the hydroxylation of ferulic acid to 5-hydroxyferulic acid, and more efficiently, the hydroxylation of coniferaldehyde and coniferyl alcohol. wikipedia.orgnih.govpnas.orgpnas.org |

| Caffeic acid/5-hydroxyferulic acid O-methyltransferase | COMT | Catalyzes the methylation of 5-hydroxyferulic acid to sinapic acid. medchemexpress.comglpbio.com |

Caffeic acid/5-Hydroxyferulic acid 3/5-O-Methyltransferase (COMT) Activity

COMT is another crucial enzyme in the phenylpropanoid pathway, responsible for methylating hydroxyl groups on the aromatic ring of various lignin precursors. nih.govebi.ac.uk This S-adenosyl-L-methionine (SAM)-dependent enzyme is bifunctional, capable of methylating both the 3-hydroxyl and 5-hydroxyl positions, and acts on a range of substrates including acids, aldehydes, and alcohols. nih.govnih.gov

One of the key reactions catalyzed by COMT is the methylation of the 5-hydroxyl group of 5-hydroxyferulic acid to produce sinapic acid. medchemexpress.comuniprot.orgglpbio.com This conversion is a definitive step in the formation of S-lignin precursors. uniprot.org In alfalfa, for instance, the product of COMT-catalyzed methylation of 5-hydroxyferulic acid is sinapic acid. medchemexpress.comglpbio.com This reaction, while enzymatically proven, is now understood to be part of a broader network of possible methylation reactions.

Extensive in vitro characterization has revealed that COMTs from various angiosperms exhibit a distinct kinetic preference for different types of substrates. nih.gov Generally, the enzyme is most active with aldehydes, followed by alcohols, with free acids being the poorest substrates (aldehydes > alcohols > acids). nih.gov For example, alfalfa COMT has a marked preference for aldehyde and alcohol substrates over free acids. nih.gov Kinetic studies measured the Km of alfalfa COMT for 5-hydroxyconiferaldehyde (B1237348), 5-hydroxyferulic acid, and caffeic acid as 5 µM, 10 µM, and 43 µM, respectively, highlighting its higher affinity for the aldehyde substrate. nih.gov This substrate preference suggests that, similar to F5H, the primary role of COMT in S-lignin synthesis involves the methylation of downstream intermediates like 5-hydroxyconiferaldehyde to produce sinapaldehyde (B192390). nih.gov

Table 2: Substrate Preferences of Alfalfa COMT

This table shows the Michaelis constant (Km) of Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) for key substrates in the lignin pathway. Lower Km values indicate higher enzyme affinity.

| Substrate | Km (µM) | Source |

|---|---|---|

| 5-Hydroxyconiferaldehyde | 5 | nih.gov |

| 5-Hydroxyferulic Acid | 10 | nih.gov |

| Caffeic Acid | 43 | nih.gov |

The structural analysis of COMT has provided significant insights into its substrate preferences and catalytic mechanism. nih.govrcsb.org X-ray crystal structures of COMT from perennial ryegrass and alfalfa, complexed with its products S-adenosyl-L-homocysteine (SAH) and various substrates, reveal the architecture of the active site. nih.govrcsb.orgresearchgate.net

The phenolic ligand's 4-hydroxyl group forms a crucial hydrogen-bonding network that anchors the aromatic ring within the active site. nih.govrcsb.org This precise positioning ensures that only the meta-hydroxyl groups (at the C3 or C5 position) are correctly oriented for transmethylation from SAM. nih.govrcsb.org The preference for aldehydes over alcohols and acids is determined by the nature of the propanoid tail binding pocket. A single hydrogen bond donor for the C9 oxygenated moiety dictates a preference for the aldehyde group. nih.govrcsb.org The larger substrate binding pocket of COMT, compared to more specific O-methyltransferases, explains its broader substrate specificity. nih.gov The active site contains residues that make direct contact with the substrates, and their arrangement governs both substrate selectivity and the regiospecificity of methylation, typically favoring the 5-hydroxyl over the 3-hydroxyl group. nih.govresearchgate.net

The detailed structural understanding of the COMT active site has enabled targeted mutagenesis studies to alter its catalytic properties. researchgate.net By performing site-directed mutagenesis on active site residues, researchers have successfully modulated the kinetic preferences of the enzyme for its physiological substrates. researchgate.net For example, amino acid substitutions can be designed to partially block the active site, thereby restricting access for bulkier substrates and shifting the enzyme's preference towards others. researchgate.net These studies serve as a foundation for the rational, in vivo manipulation of lignin composition in transgenic plants. researchgate.net By altering COMT activity, it is possible to control the flux through the lignin biosynthetic pathway, thereby modifying the type and amount of lignin monomers, which has significant implications for agricultural and industrial applications like forage digestibility and biofuel production. nih.govresearchgate.net

Intermediates and Branching Pathways in Lignin Monomer Formation

Lignin, a complex polymer of aromatic alcohols known as monolignols, is a major component of plant cell walls, providing structural support and rigidity. The biosynthesis of lignin monomers, primarily coniferyl alcohol and sinapyl alcohol, involves a series of enzymatic reactions. 5-Hydroxyferulic acid is a critical branch point intermediate in this pathway, particularly in the biosynthesis of syringyl (S) lignin, which is derived from sinapyl alcohol.

The traditional view of the lignin biosynthetic pathway positioned ferulic acid as the primary precursor that undergoes 5-hydroxylation to form 5-hydroxyferulic acid. nih.govpnas.org This reaction is catalyzed by ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase. nih.govuniprot.org Subsequently, 5-hydroxyferulic acid is methylated by caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) to produce sinapic acid, a direct precursor of syringyl lignin monomers. uniprot.orgmedchemexpress.com

However, more recent research has refined this model, suggesting that the primary substrates for F5H in vivo are more likely coniferaldehyde and coniferyl alcohol, rather than ferulic acid. nih.govnih.govpnas.org This indicates that the 5-hydroxylation and subsequent methylation steps may occur later in the pathway. In this revised scheme, ferulic acid is first converted to coniferaldehyde and then to coniferyl alcohol. These guaiacyl (G) lignin precursors are then hydroxylated by F5H to form 5-hydroxyconiferaldehyde and 5-hydroxyconiferyl alcohol, respectively. These intermediates are then methylated by COMT to yield sinapaldehyde and sinapyl alcohol, the direct precursors of S-lignin. nih.gov

While the direct pathway from ferulic acid through 5-hydroxyferulic acid to sinapic acid may not be the primary route for S-lignin biosynthesis in all tissues, the accumulation of 5-hydroxyferulic acid in certain plant tissues suggests its continued importance as an intermediate. cdnsciencepub.com

Interactive Table: Key Enzymes and Reactions in the Biosynthesis of Syringyl Lignin Monomers

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

| Ferulate 5-hydroxylase | F5H | Ferulic acid, Coniferaldehyde, Coniferyl alcohol | 5-Hydroxyferulic acid, 5-Hydroxyconiferaldehyde, 5-Hydroxyconiferyl alcohol |

| Caffeic acid/5-hydroxyferulic acid O-methyltransferase | COMT | 5-Hydroxyferulic acid, 5-Hydroxyconiferaldehyde, 5-Hydroxyconiferyl alcohol | Sinapic acid, Sinapaldehyde, Sinapyl alcohol |

Role in Syringyl Lignin Monomer Biosynthesis

5-Hydroxyferulic acid is an essential precursor for the biosynthesis of syringyl (S) lignin monomers. wikipedia.org The formation of S-lignin is characteristic of angiosperms and contributes to the structural properties of the plant cell wall. The pathway to S-lignin branches off from the pathway for guaiacyl (G) lignin, and 5-hydroxyferulic acid represents the first committed intermediate in this branch.

The synthesis of 5-hydroxyferulic acid is catalyzed by the enzyme ferulate 5-hydroxylase (F5H). wikipedia.org F5H introduces a hydroxyl group at the C5 position of the aromatic ring of ferulic acid. This hydroxylation is a critical regulatory point in determining the ratio of S to G lignin in the cell wall.

Once formed, 5-hydroxyferulic acid is the substrate for caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT). uniprot.orguniprot.orgmedchemexpress.com This enzyme catalyzes the methylation of the newly introduced 5-hydroxyl group, converting 5-hydroxyferulic acid into sinapic acid. uniprot.orgmedchemexpress.com Sinapic acid is then further processed through a series of reduction steps to form sinapyl alcohol, the monomer that polymerizes to form S-lignin. The direct conversion of 5-hydroxyferulic acid to sinapic acid has been demonstrated in various plant species, highlighting its central role in this pathway. uniprot.orguniprot.org

While the primary metabolic flow is towards the synthesis of sinapic acid, evidence suggests that 5-hydroxyferulic acid can also be involved in reverse reactions, namely demethylation and dehydroxylation.

Feeding experiments in wheat plants have demonstrated the demethylation of sinapic acid back to 5-hydroxyferulic acid. cdnsciencepub.comcdnsciencepub.comdoi.orgresearchgate.net This reaction, although less characterized than the forward methylation, suggests a potential mechanism for regulating the pool of sinapic acid and its precursors. The specific enzymes responsible for this demethylation in plants have not been fully elucidated.

Furthermore, studies have also provided evidence for the dehydroxylation of 5-hydroxyferulic acid to ferulic acid. cdnsciencepub.comdoi.org This reaction was observed in young wheat plants, where exogenously supplied 5-hydroxyferulic acid was converted back to ferulic acid. cdnsciencepub.com This dehydroxylation represents a potential metabolic link back to the guaiacyl lignin biosynthetic pathway, allowing for metabolic flexibility depending on the developmental stage and needs of the plant. The enzymatic machinery driving this dehydroxylation in vivo is also an area of ongoing research.

Occurrence and Distribution in Plant Species

Natural Presence in Various Plant-Based Sources

5-Hydroxyferulic acid is found in a variety of plant-based foods and beverages. ontosight.ai Its distribution is extensive, having been detected in numerous fruits, vegetables, and grains. ontosight.ai The compound is a secondary metabolite of the phenylpropanoid pathway, which is essential for the synthesis of various plant compounds. medchemexpress.comchemicalbook.com Its presence has been reported in organisms like Arabidopsis thaliana, among others. wikidata.org

Below is a data table summarizing various plant sources where 5-hydroxyferulic acid has been detected.

| Plant Category | Specific Source |

| Vegetables | Napa Cabbage, Common Salsify, Black Salsify, Radish, Carrot, Taro, Chervil biodeep.cn |

| Fruits | Nectarine, Sparkleberry, Common Chokecherry, Cupuaçu, Persimmon, Black Huckleberry foodb.ca |

| Grains/Cereals | Corn, Millet, Oat, Rice, Rye, Wheat, Sorghum |

| Legumes | Climbing Bean, Common Bean biodeep.cnfoodb.ca |

| Other | Chinese Chestnut, Bamboo (Phyllostachys edulis) |

This table is based on data from multiple sources indicating the detection of 5-hydroxyferulic acid.

Identification in Specific Crops and Horticultural Plants

Detailed research has identified 5-hydroxyferulic acid in several specific and economically important plant species.

5-Hydroxyferulic acid has been identified as a component of the cell walls in both maize (Zea mays) and barley (Hordeum vulgare). wikidata.orgnih.govajrconline.orgpurdue.edumdpi.com In these staple cereal crops, it exists as a cell wall-bound ester. mdpi.com Its presence in the cell walls, alongside more abundant hydroxycinnamic acids like ferulic and p-coumaric acid, is a notable aspect of the chemical composition of these grasses. purdue.edu

The leaves of the wasabi plant (Wasabia japonica Matsumura) have been found to contain 5-hydroxyferulic acid and its derivatives. wikidata.orgjst.go.jpresearchgate.netresearchgate.net Specifically, studies have isolated 5-hydroxyferulic acid methyl ester from wasabi leaves. jst.go.jpresearchgate.netnih.gov This compound is one of several phenylpropanoids identified in the leaves of this plant, which are often used in food. jst.go.jpresearchgate.net

Research into the phytochemical profile of avocado (Persea americana) has identified 5-hydroxyferulic acid in the leaves of several Mexican cultivars. mdpi.com While it has been previously reported in the seed, its identification in the leaves contributes to the understanding of the distribution of phenolic compounds throughout the avocado plant. mdpi.com Analysis using advanced spectrometric techniques confirmed its presence among a total of thirty-five phenolic compounds found in the leaf extracts. mdpi.com

Beyond the species detailed above, 5-hydroxyferulic acid has been detected in a range of other food plants. These include root vegetables like common salsify (Tragopogon porrifolius) and leafy greens such as napa cabbage (Brassica rapa subsp. pekinensis). biodeep.cn It has also been found in fruits like nectarines (Prunus persica nucipersica). biodeep.cn

The table below lists some of these additional plant sources.

| Plant Name | Scientific Name | Plant Type |

| Common Salsify | Tragopogon porrifolius | Root Vegetable |

| Napa Cabbage | Brassica rapa subsp. pekinensis | Leafy Green |

| Nectarine | Prunus persica nucipersica | Fruit |

| Chervil | Anthriscus cerefolium | Herb |

| Common Bean | Phaseolus vulgaris | Legume |

| Saskatoon Berry | Amelanchier alnifolia | Fruit |

This table highlights other specific dietary plants in which 5-hydroxyferulic acid has been identified. biodeep.cn

Coexistence with Other Hydroxycinnamic Acids in Plant Phenolic Profiles

5-Hydroxyferulic acid does not exist in isolation within plants; it is part of a complex mixture of related compounds known as hydroxycinnamic acids. foodb.caacs.org These compounds are all derived from the phenylpropanoid pathway and share a common C6-C3 carbon skeleton. researchgate.net The most common hydroxycinnamic acids found alongside 5-hydroxyferulic acid in plants include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. acs.orgnih.gov

The biosynthesis of these compounds is interconnected. For instance, ferulic acid can be hydroxylated to form 5-hydroxyferulic acid. ffhdj.comnih.govtuscany-diet.net Subsequently, 5-hydroxyferulic acid serves as a direct precursor in the biosynthesis of sinapic acid through a methylation reaction catalyzed by the enzyme O-methyltransferase (COMT). medchemexpress.combiodeep.cnffhdj.comnih.gov This enzymatic conversion highlights the integral position of 5-hydroxyferulic acid within the broader metabolic network of plant phenolics. In maize, a specific gene encoding the caffeic acid O-methyltransferase (COMT) involved in this pathway has been isolated and characterized. nih.gov Similarly, in grasses, hydroxycinnamic acids like ferulic acid and p-coumaric acid are found ester-linked to polysaccharides in the cell wall, where they can form cross-links. researchgate.net

Mechanistic Studies of Biological Activities in Controlled Research Models in Vitro and Cellular

Elucidation of Antioxidant Mechanisms

The antioxidant capabilities of 5-Hydroxyferulic acid (5-OHFA) are attributed to its specific chemical structure, which features hydroxyl and methoxy (B1213986) groups on the phenyl ring that can donate electrons to neutralize free radicals. ontosight.ai Its efficacy as an antioxidant is realized through multiple mechanisms, including direct radical scavenging, inhibition of pro-oxidant enzymes, and metal chelation.

The capacity of phenolic compounds like 5-Hydroxyferulic acid to scavenge free radicals is primarily explained by three key mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govbohrium.comnih.govmdpi.com

In the HAT mechanism, the antioxidant directly donates a hydrogen atom from its phenolic hydroxyl group to a free radical, a process governed by the bond dissociation enthalpy (BDE). nih.govbohrium.com The SET-PT pathway involves an initial single electron transfer from the antioxidant to the radical, forming a radical cation, which is then followed by the loss of a proton. nih.gov This pathway is influenced by the ionization potential (IP) and proton dissociation enthalpy (PDE). nih.govnih.gov The SPLET mechanism is a two-step process that begins with the deprotonation of the phenolic hydroxyl group, followed by electron transfer from the resulting anion to the radical. mdpi.comtum.de This pathway is dependent on proton affinity (PA) and electron transfer enthalpy (ETE). nih.gov

Computational studies have explored these mechanisms for 5-Hydroxyferulic acid, revealing that the dominant pathway is solvent-dependent. researchgate.net In a lipid-like environment (pentyl ethanoate), the formal hydrogen transfer (HAT) mechanism is the most probable. researchgate.net Conversely, in an aqueous medium, the single-electron transfer (SET) mechanism, likely followed by proton transfer, is favored. researchgate.net This dual capability allows 5-Hydroxyferulic acid to act as an effective antioxidant in both lipophilic and hydrophilic environments.

Table 1: Dominant Radical Scavenging Mechanisms of 5-Hydroxyferulic Acid in Different Media

| Environment | Dominant Mechanism |

|---|---|

| Lipid-like (Pentyl Ethanoate) | Formal Hydrogen Transfer (HAT) |

| Aqueous (Water) | Single-Electron Transfer (SET) |

Data sourced from computational chemistry studies. researchgate.net

Kinetic studies provide insight into the efficiency and speed at which 5-Hydroxyferulic acid can neutralize harmful free radicals. Theoretical and in vitro analyses have demonstrated its potent scavenging activity against various radicals.

Computational analysis indicates that 5-Hydroxyferulic acid and its phenoxyl radical can effectively scavenge hydroxyl radicals (•OH) with reaction rate constants that are within the diffusion-controlled limit, suggesting a very rapid and efficient process. mdpi.com Specifically, the reaction between the phenoxyl radical of 5-hydroxyferulic acid and a hydroxyl radical proceeds via a proton-coupled electron transfer (PCET) mechanism. mdpi.com

Further computational studies have quantified its effectiveness against the hydroperoxyl radical (HOO•). researchgate.net In an aqueous solution, 5-Hydroxyferulic acid was found to be significantly more effective than Trolox, a well-known antioxidant standard. researchgate.net

Data sourced from a computational chemistry study using the M06-2X/6-311++G(d,p) method. researchgate.net

While it is known to be effective in scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) free radical in vitro, detailed kinetic investigations of this specific interaction are not extensively documented in the reviewed literature. mdpi.com

Beyond direct radical scavenging, 5-Hydroxyferulic acid contributes to antioxidant defense by inhibiting enzymes that generate reactive oxygen species. A key target in this regard is lipoxygenase (LOX), a pro-oxidant enzyme involved in inflammatory processes and the production of free radical precursors. mdpi.comnih.gov

Molecular docking simulations have been employed to investigate the interaction between 5-Hydroxyferulic acid and the LOX enzyme. mdpi.comnih.govdntb.gov.uaresearchgate.net These computational studies predict favorable binding interactions, with 5-Hydroxyferulic acid forming a stable complex within the enzyme's active site. mdpi.comresearchgate.net This binding is thought to inhibit the enzyme's activity, thereby suppressing the formation of free radicals and demonstrating an indirect antioxidant effect. mdpi.comdntb.gov.ua The inhibition of the pro-oxidant LOX enzyme may be a more significant mechanism of protection against UVA-induced oxidative stress than direct radical scavenging, as it requires lower concentrations of the antioxidant. mdpi.com

The ability to chelate transition metal ions is another important facet of the antioxidant activity of 5-Hydroxyferulic acid. researchgate.net Metal ions like iron (Fe²⁺) can catalyze the formation of highly reactive hydroxyl radicals via Fenton-like reactions. mdpi.comdntb.gov.ua By sequestering these metal ions, 5-Hydroxyferulic acid can prevent this radical generation. mdpi.comnih.gov

Theoretical studies have shown the potency of 5-Hydroxyferulic acid as a chelator for ferrous ions (Fe²⁺). mdpi.comnih.govdntb.gov.ua The chelation reactions are exergonic, indicating they are thermodynamically favorable. mdpi.comresearchgate.net Similarly, its capacity to form complexes with copper (Cu(II)) ions has been investigated. researchgate.netresearchgate.net Computational analysis under physiological pH conditions revealed that the most stable complexes formed between 5-Hydroxyferulic acid and Cu(II) could significantly slow down the first reaction of the Haber-Weiss cycle, mitigating the potential damage caused by •OH radical production. researchgate.net This multipotent activity—combining direct radical scavenging with metal ion chelation and enzyme inhibition—highlights the comprehensive antioxidant potential of 5-Hydroxyferulic acid. mdpi.com

The antioxidant effectiveness of 5-Hydroxyferulic acid is intrinsically linked to its molecular structure. ontosight.ai As a hydroxycinnamic acid, its phenylpropanoid backbone is modified with key functional groups that determine its reactivity. ontosight.ai

The crucial elements for its antioxidant activity are the hydroxyl (-OH) and methoxy (-OCH₃) substituents on the phenyl ring. ontosight.ai The hydroxyl groups are particularly important as they can readily donate a hydrogen atom or an electron to neutralize free radicals. ontosight.ai The additional hydroxyl group in 5-Hydroxyferulic acid compared to its precursor, ferulic acid, enhances its antioxidant potential. This is consistent with the general observation for phenolic compounds that a greater number of hydroxyl groups often correlates with higher antioxidant activity. tum.de

Furthermore, the arrangement of these groups on the aromatic ring influences the stability of the resulting phenoxyl radical after it has donated a hydrogen atom or electron. The resonance stabilization of this radical, enhanced by the conjugated double bond in the acrylic acid side chain, is a key feature of hydroxycinnamic acids that contributes to their potent antioxidant action. nih.gov Theoretical calculations based on density functional theory (DFT) confirm that the electron-donating properties of the substituent groups are in accordance with the experimentally observed radical scavenging order for related compounds. nih.gov

Cellular Mechanisms of Anti-Inflammatory Effects

In addition to its well-documented antioxidant properties, 5-Hydroxyferulic acid exhibits anti-inflammatory activity at the cellular level. Research has shown that specific derivatives of this compound can modulate inflammatory pathways.

In one study, 5-Hydroxyferulic acid methyl ester was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated J774.1 macrophage-like cells, with an IC₅₀ value of 22 μM. researchgate.net Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory agents. This finding suggests that 5-Hydroxyferulic acid is an active anti-inflammatory component. researchgate.net While the precise molecular targets were not fully elucidated in this specific study, the inhibition of inflammatory mediators like NO is a critical mechanism. The anti-inflammatory effects of related phenolic compounds are often mediated through the downregulation of pro-inflammatory signaling pathways such as NF-κB and the inhibition of enzymes like cyclooxygenase-2 (COX-2). semanticscholar.org

Mechanisms of Adipocyte Differentiation Inhibition (In Vitro)

The process of adipogenesis, or the differentiation of preadipocytes into mature fat cells, is a key area of metabolic research. mdpi.com 5-Hydroxyferulic acid has been investigated for its role in this process, with studies focusing on its inhibitory effects.

Research utilizing the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, has demonstrated that 5-hydroxyferulic acid methyl ester, isolated from wasabi leaves, effectively suppresses the differentiation of these cells. researchgate.netnih.gov This inhibition is visually confirmed by a reduction in intracellular lipid accumulation within the 3T3-L1 cells, a hallmark of adipocyte maturation, without causing significant cytotoxicity. researchgate.netnih.gov

The inhibition of adipogenesis by 5-hydroxyferulic acid methyl ester is underpinned by its influence on the genetic machinery that controls fat cell development. Gene expression analysis has revealed that the compound suppresses the mRNA expression of the two master regulators of adipogenesis, peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). researchgate.netnih.govnii.ac.jp The induction of these two transcription factors is a critical step in the adipogenic program. mdpi.comnih.gov

Furthermore, the downstream targets of these master regulators are also affected. Treatment with 5-hydroxyferulic acid methyl ester leads to the downregulation of several adipogenesis-related genes, including:

Glucose transporter type 4 (GLUT4): Responsible for insulin-mediated glucose uptake. researchgate.netnih.gov

Lipoprotein lipase (B570770) (LPL): An enzyme that hydrolyzes triglycerides. researchgate.netnih.gov

Sterol regulatory element-binding protein-1c (SREBP-1c): A key transcription factor in lipogenesis. researchgate.netnih.gov

Acetyl-CoA carboxylase (ACC): An enzyme involved in fatty acid synthesis. researchgate.netnih.gov

Fatty acid synthase (FAS): A multi-enzyme protein that catalyzes fatty acid synthesis. researchgate.netnih.gov

This broad suppression of key adipogenic and lipogenic genes demonstrates a comprehensive mechanism for inhibiting fat cell formation at the transcriptional level. researchgate.netnih.gov

Consistent with its effects on gene expression, 5-hydroxyferulic acid methyl ester also modulates the protein levels of key adipogenic factors. Protein expression analysis has confirmed that the compound suppresses the expression of the PPARγ protein. researchgate.netnih.gov This reduction in the master regulator protein further solidifies the mechanism by which 5-hydroxyferulic acid inhibits adipocyte differentiation, suggesting that the effects observed at the mRNA level translate to functional changes at the protein level. researchgate.netnih.gov

To understand the specific chemical features of 5-hydroxyferulic acid responsible for its anti-adipogenic activity, structure-activity relationship studies have been conducted. In one such study, twelve different phenylpropanoid analogs were synthesized and their ability to inhibit adipocyte differentiation was compared to that of 5-hydroxyferulic acid methyl ester. researchgate.netnih.gov The comparison suggested that the presence of a catechol group, which is a common functional group at the ortho position, is a key structural feature for the inhibitory activity against adipocyte differentiation. researchgate.netnih.gov These findings indicate that the specific arrangement of hydroxyl groups on the phenyl ring is crucial for the biological activity of these compounds in the context of adipogenesis. nih.gov

Other Investigated Biological Activities in Research Models

Beyond its anti-inflammatory and anti-adipogenic properties, 5-hydroxyferulic acid has been investigated for other biological activities in various research models.

Anticancer Activity: The potential of 5-hydroxyferulic acid as an anticancer agent has been explored through computational chemistry. researchgate.netresearchgate.net These in silico studies investigated its multitarget mechanisms, including its ability to complex with Cu(II) ions, which can mitigate the production of damaging hydroxyl radicals from the Haber-Weiss cycle. researchgate.net Molecular docking simulations also predicted that at physiological pH, 5-hydroxyferulic acid could effectively inhibit the thymidylate synthase enzyme, a target for some commercial anticancer drugs. researchgate.net

Biosynthetic Precursor: In the realm of plant biochemistry, 5-hydroxyferulic acid is a known intermediate in the phenylpropanoid pathway. medchemexpress.comwikipedia.org It is formed from ferulic acid through the action of the enzyme ferulate 5-hydroxylase (F5H) and serves as a direct precursor for the biosynthesis of sinapic acid. wikipedia.orgffhdj.com

Antimicrobial Properties

Limited research data is publicly available regarding the specific antimicrobial properties of 5-hydroxyferulic acid. While numerous studies have investigated the antimicrobial effects of related hydroxycinnamic acids, such as ferulic acid and sinapic acid, specific data detailing the activity of 5-hydroxyferulic acid against various microbial strains remains scarce in the reviewed scientific literature. ijpbp.comnih.govdergipark.org.trresearchgate.net

Generally, phenolic acids, including hydroxycinnamic acid derivatives, are recognized for their potential to inhibit the growth of a range of microorganisms. dergipark.org.tr The mechanisms underlying these properties are often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymatic activities, and sequester metal ions crucial for microbial growth. nih.govresearchgate.net However, without specific studies on 5-hydroxyferulic acid, its precise spectrum of activity and mechanisms of action cannot be detailed.

Further research is required to elucidate the specific antimicrobial and antifungal efficacy of 5-hydroxyferulic acid, including the determination of its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against common foodborne pathogens and spoilage organisms. Such studies would be valuable in assessing its potential as a natural antimicrobial agent.

Advanced Analytical Methodologies for 5 Hydroxyferulic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For 5-hydroxyferulic acid, various chromatographic methods are utilized, each with specific advantages depending on the research goal and sample complexity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds, including 5-hydroxyferulic acid. nih.gov The method's robustness and reliability make it suitable for routine quantification and quality control. researchgate.net HPLC systems separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Reversed-phase HPLC is the most common mode for analyzing hydroxycinnamic acids. In this setup, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov An acidic modifier, such as formic acid or acetic acid, is often added to the mobile phase to ensure the phenolic acids are in their protonated form, which improves peak shape and retention. nih.govnih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which can monitor absorbance at specific wavelengths characteristic of the compound's chromophore.

A typical HPLC method for analyzing phenolic acids involves a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. nih.gov This allows for the efficient separation of compounds with a wide range of polarities in a single run. The purity of 5-hydroxyferulic acid standards is also commonly verified using HPLC. sigmaaldrich.com

Table 1: Example HPLC Parameters for Phenolic Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Synergi 4 µm polar RP 80 Å (250 mm × 4.6 mm) | nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Detection | Diode-Array Detector (DAD) | scielo.br |

| Column Oven Temp. | 35 °C | nih.gov |

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-ESI-Q/TOF-MS)

For enhanced separation efficiency and more definitive identification, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is the technology of choice. UPLC utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. nih.gov This results in significantly improved resolution, greater sensitivity, and faster analysis times. nih.gov

When coupled with a mass spectrometer, particularly a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, UPLC becomes a powerful tool for metabolomics and the analysis of complex extracts. nih.govresearchgate.net The electrospray ionization (ESI) source gently ionizes the molecules eluting from the UPLC column, allowing them to enter the mass spectrometer. The Q-TOF analyzer then measures the mass-to-charge ratio (m/z) of the ions with high accuracy, enabling the determination of the elemental composition. nih.gov

Furthermore, tandem mass spectrometry (MS/MS or MS²) can be performed. In this mode, a specific ion of interest (a precursor ion, such as the [M-H]⁻ ion for 5-hydroxyferulic acid at m/z 209) is selected and fragmented, and the masses of the resulting fragment ions are measured. nih.gov This fragmentation pattern provides a structural fingerprint that is highly specific to the compound, allowing for confident identification even in the absence of a chemical standard. This technique is invaluable for distinguishing between isomers and identifying novel metabolites in complex biological samples. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its application to non-volatile and thermally labile compounds like 5-hydroxyferulic acid requires a specific approach. Direct analysis is generally not feasible due to the compound's polarity and low volatility. Therefore, a derivatization step is typically required to convert the polar functional groups (hydroxyl and carboxyl) into more volatile and thermally stable derivatives. A common method is silylation, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound can be separated on a GC column and detected, most commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. scielo.br GC-MS provides detailed mass spectra that, like LC-MS, can be used for structural elucidation. scielo.br Predicted GC-MS spectra for both non-derivatized and TMS-derivatized 5-hydroxyferulic acid are available in databases and can serve as a guide for identification. While requiring an extra sample preparation step, GC-MS can offer very high chromatographic resolution.

Table 2: Predicted GC-MS Data for 5-Hydroxyferulic Acid

| Compound Form | Molecular Formula | Monoisotopic Mass (Da) | Derivative Type |

|---|---|---|---|

| Non-derivatized | C₁₀H₁₀O₅ | 210.0528 | None |

| Derivatized | C₁₉H₃₄O₅Si₃ | 426.171 | 3 TMS |

Data sourced from the Human Metabolome Database (HMDB).

Considerations for Sample Preparation and Extraction

The quality of analytical data is highly dependent on the sample preparation and extraction procedures. The goal is to efficiently extract the analyte of interest from the sample matrix while removing interfering substances. For 5-hydroxyferulic acid, which exists in plants in both free and bound (e.g., esterified to cell walls) forms, the extraction method is critical.

Alkaline or acid hydrolysis is often employed to release bound phenolic acids. windows.net For instance, alkaline hydrolysis followed by a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or diethyl ether can be used to isolate hydroxycinnamic acids from plant material or food matrices like brewer's spent grain. nih.govscielo.br For biological fluids like plasma or urine, which may contain conjugated forms (glucuronides or sulfates), an enzymatic hydrolysis step (e.g., using β-glucuronidase) might be necessary before extraction. windows.net

Solid-phase extraction (SPE) is another common cleanup technique that can selectively isolate phenolic acids from complex samples, providing a cleaner extract for subsequent chromatographic analysis.

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods offer high separation efficiency and are particularly well-suited for the analysis of charged species like phenolic acids.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore fused-silica capillary. kantisto.nl Separation is based on differences in the charge-to-size ratio of the analytes. youtube.com When a high voltage is applied across the capillary, which is filled with a background electrolyte (BGE), charged molecules migrate towards the electrode of opposite charge at different velocities. youtube.com

For the analysis of 5-hydroxyferulic acid, which is anionic at neutral or basic pH, a simple capillary zone electrophoresis (CZE) method can be employed. The technique is known for its extremely high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov The inherent nature of the fused-silica capillary wall generates an electroosmotic flow (EOF) of the BGE, which typically sweeps all analytes, regardless of charge, toward the detector. kantisto.nl

Coupling CE with a mass spectrometer (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS, making it a powerful tool for analyzing complex biological samples like plasma peptidomes or metabolomes. nih.gov This makes it a promising, though less commonly reported, technique for advanced research on 5-hydroxyferulic acid.

Table 3: Comparison of Key Analytical Techniques

| Technique | Principle | Advantages | Common Detector |

|---|---|---|---|

| HPLC | Differential partitioning between stationary and mobile phases | Robust, reliable, widely available | DAD, UV-Vis |

| UPLC-MS | High-pressure liquid chromatography with mass detection | High resolution, high sensitivity, structural info | MS, Q-TOF |

| GC-MS | Separation of volatile compounds with mass detection | Very high resolution, established libraries | MS, FID |

| CE | Differential migration in an electric field | High efficiency, fast, low sample volume | UV-Vis, MS |

Electrochemical and Biosensor Approaches

Electrochemical methods, particularly those employing voltammetric sensors, offer a sensitive and selective approach for the analysis of electroactive compounds like 5-Hydroxyferulic acid. These techniques are based on measuring the current response of a substance to an applied electrical potential.

Voltammetric Sensors for Simultaneous Quantification

Voltammetric sensors are powerful tools for the simultaneous determination of structurally related phenolic acids in a mixture. researchgate.net Techniques such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are particularly well-suited for quantitative analysis due to their high sensitivity and ability to minimize background currents. mdpi.comwikipedia.org

The principle behind voltammetric sensing involves the oxidation of the phenolic hydroxyl groups present in 5-Hydroxyferulic acid at a specific potential on the surface of a working electrode. This oxidation process generates a measurable current that is directly proportional to the concentration of the acid in the sample. wikipedia.org For hydroxycinnamic acids, this oxidation is a pH-dependent process. mdpi.com

While specific studies focusing solely on 5-Hydroxyferulic acid are limited, research on the simultaneous quantification of other hydroxycinnamic acids like ferulic acid, caffeic acid, and p-coumaric acid provides a strong basis for its analysis. mdpi.com These studies often utilize chemically modified electrodes, such as those with carbon-based materials, to enhance sensitivity and selectivity. mdpi.com For instance, a disposable pencil graphite (B72142) electrode (PGE) has been effectively used for the voltammetric determination of ferulic acid, a compound structurally similar to 5-Hydroxyferulic acid. mdpi.com

Differential pulse voltammetry, in particular, offers excellent detection limits, often in the micromolar (µM) to nanomolar (nM) range, making it suitable for trace analysis. researchgate.net The peak potential in a DPV measurement is characteristic of the specific analyte, allowing for its identification, while the peak current is used for quantification. palmsens.com

The table below illustrates typical parameters and findings from a voltammetric study on ferulic acid, which are expected to be comparable for 5-Hydroxyferulic acid due to their structural similarities.

| Parameter | Value/Range | Reference |

| Technique | Differential Pulse Voltammetry (DPV), Square-Wave Voltammetry (SWV) | mdpi.com |

| Working Electrode | Pencil Graphite Electrode (PGE) | mdpi.com |

| pH | 4.56 (Britton Robinson buffer) | mdpi.com |

| Linear Range (DPV) | 4.00 × 10⁻⁷–1.00 × 10⁻³ mol/L | mdpi.com |

| Linear Range (SWV) | 4.00 × 10⁻⁷–1.00 × 10⁻³ mol/L | mdpi.com |

This data is for Ferulic Acid and is presented as a reference for the potential analysis of 5-Hydroxyferulic Acid.

Spectrophotometric Detection Methods

Spectrophotometric methods, especially UV-Vis spectroscopy, are widely used for the quantitative analysis of organic compounds containing chromophores. These methods are based on the principle that molecules absorb light at specific wavelengths.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a straightforward and non-destructive technique for determining the concentration of analytes in a solution. The concentration is calculated based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org

Hydroxycinnamic acids, including 5-Hydroxyferulic acid, exhibit characteristic absorption spectra in the UV region due to the presence of the aromatic ring and the conjugated double bond in their structure. researchgate.net The wavelength of maximum absorbance (λmax) is a key parameter used for quantification, as it provides the highest sensitivity. libretexts.org For phenolic acids with a hydroxycinnamic acid structure, the λmax is typically found in the range of 290 to 330 nm. researchgate.net For example, the closely related ferulic acid exhibits strong absorption bands at 245 nm and 310 nm.

To determine the concentration of 5-Hydroxyferulic acid in a sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a constant for a particular substance and can be determined from the slope of the calibration curve. libretexts.org

The table below summarizes the typical UV absorbance maxima for different classes of phenolic acids, which provides a reference for the analysis of 5-Hydroxyferulic acid.

| Phenolic Acid Class | Typical UV λmax Range (nm) | Reference |

| Hydroxybenzoic Acids | 200 - 290 | researchgate.net |

| Hydroxycinnamic Acids | 290 - 330 | researchgate.net |

Research Gaps and Future Academic Perspectives

Deeper Elucidation of In Vivo Enzymatic Pathways and Regulatory Mechanisms

While the core biosynthetic route to 5-hydroxyferulic acid is known, the precise in vivo dynamics and regulation of its enzymatic pathways are not fully understood. 5-Hydroxyferulic acid is primarily synthesized from ferulic acid through the action of ferulate-5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase. ffhdj.compnas.org Subsequently, it serves as a substrate for Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT), which methylates it to produce sinapic acid. medchemexpress.comnih.gov

A significant research gap lies in the substrate specificity of these enzymes within a living cell. Although F5H can convert ferulic acid to 5-hydroxyferulic acid, studies have shown that it has a much higher affinity for coniferaldehyde (B117026) and coniferyl alcohol, which are downstream intermediates in the lignin (B12514952) biosynthetic pathway. pnas.org This suggests that the conversion may not occur predominantly at the level of the free acid as traditionally believed. pnas.orgnih.gov Similarly, COMT exhibits broad substrate specificity in vitro, acting on various acids, aldehydes, and alcohols. nih.govnih.gov Its precise, preferred substrate in vivo remains a subject of investigation, with evidence suggesting a preference for aldehydes and alcohols over free acids. nih.gov

Future research should focus on:

Confirming the primary in vivo substrates for F5H and COMT in various plant species and tissues. This could involve advanced metabolic flux analysis and in situ characterization.

Investigating the regulatory cross-talk between the phenylpropanoid pathway genes. For instance, down-regulation of COMT in tobacco has been observed to cause an increase in cinnamoyl-coenzyme A reductase (CCR) activity, indicating a potential feedback or compensatory mechanism that requires further exploration. nih.govcirad.fr

Identifying novel enzymes or isoforms. Studies in alfalfa have suggested the existence of different COMT isoforms with varying substrate preferences (e.g., for caffeic acid versus 5-hydroxyferulic acid) that are expressed differently depending on the developmental stage of the plant tissue. nih.gov

| Enzyme | Reaction | Research Gap |

| Ferulate 5-hydroxylase (F5H) | Ferulic acid → 5-Hydroxyferulic acid | What is the preferred in vivo substrate (ferulic acid, coniferaldehyde, or coniferyl alcohol)? pnas.org |

| Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) | 5-Hydroxyferulic acid → Sinapic acid | What is the preferred in vivo substrate (acid, aldehyde, or alcohol)? nih.govnih.gov Are there other developmentally regulated isoforms? nih.gov |

| Phenylpropanoid Pathway Regulation | General | How do feedback loops and cross-talk with other enzymes (e.g., CCR) regulate the flux towards 5-hydroxyferulic acid? nih.gov |

Comprehensive Mechanistic Characterization of All Reported Biological Activities

5-Hydroxyferulic acid has been credited with several biological activities, including antioxidant, anticancer, and anti-inflammatory properties. ontosight.airesearchgate.net However, for many of these reported effects, a comprehensive mechanistic understanding at the molecular level is lacking.

Antioxidant Activity: Computational studies have shown that 5-hydroxyferulic acid is a potent radical scavenger, more effective than the reference antioxidant Trolox at scavenging hydroperoxyl (HOO•) radicals. researchgate.net Its mechanism involves both hydrogen atom transfer and the ability to chelate metal ions like Cu(II), which can slow down pro-oxidant reactions such as the Haber-Weiss cycle. researchgate.net A theoretical study also indicates that it can be formed from ferulic acid after scavenging hydroxyl radicals, suggesting it is part of a cascade of antioxidant reactions. mdpi.com

Anticancer Activity: The anticancer potential has been explored primarily through computational methods. Molecular docking simulations predict that 5-hydroxyferulic acid can effectively inhibit thymidylate synthase, a key enzyme in DNA synthesis and a target for chemotherapy drugs. researchgate.net

Anti-adipogenic Activity: An ester of 5-hydroxyferulic acid was found to inhibit the differentiation of 3T3-L1 adipocytes by suppressing the expression of master regulatory genes like PPARγ and C/EBPα. researchgate.net

The primary research gap is the transition from in silico and in vitro findings to a validated in vivo mechanistic framework. Future perspectives should include:

In-depth cell-based assays and animal models to confirm the predicted inhibitory actions on enzymes like thymidylate synthase.

Elucidating the specific signaling pathways modulated by 5-hydroxyferulic acid that lead to its anti-inflammatory and anti-adipogenic effects.

Investigating the structure-activity relationship to understand how its unique 5-hydroxyl group contributes to its biological functions compared to other hydroxycinnamic acids. researchgate.net

| Biological Activity | Proposed Mechanism | Research Gap |

| Antioxidant | Radical scavenging (HAT mechanism); Metal ion chelation. researchgate.net | Full validation in biological systems; understanding its role in complex oxidative stress scenarios. |

| Anticancer | Inhibition of thymidylate synthase (predicted by molecular docking). researchgate.net | Lack of in vitro and in vivo experimental validation of the predicted target and efficacy. |

| Anti-adipogenic | Downregulation of master regulator genes PPARγ and C/EBPα. researchgate.net | Understanding the upstream signaling events that trigger the suppression of these genes. |

Advanced Computational Modeling for Activity Prediction and Structural Design

Computational chemistry has proven to be a valuable tool for providing initial insights into the mechanisms of 5-hydroxyferulic acid. researchgate.net Studies have utilized Density Functional Theory (DFT) at levels like M06-2X/6-311++G(d,p) to model its antiradical and metal-chelating properties. researchgate.netresearchgate.net Molecular docking has been employed to predict its interactions with protein targets. researchgate.net

These initial studies have laid the groundwork, but there are significant opportunities for more advanced computational approaches. The key research gap is the limited scope of current models, which have primarily focused on antioxidant and specific anticancer mechanisms.

Future academic work should leverage computational modeling to:

Perform large-scale virtual screening to predict a wider range of potential protein targets for 5-hydroxyferulic acid, moving beyond the currently reported ones.

Employ molecular dynamics simulations to study the stability and conformational changes of 5-hydroxyferulic acid when bound to its target enzymes, providing a more dynamic picture than static docking. researchgate.net

Engage in the rational, in silico design of novel derivatives. By modifying the functional groups of the 5-hydroxyferulic acid scaffold, models can predict how changes in structure would affect bioavailability, target affinity, and antioxidant potency, guiding synthetic efforts. worldscientific.combohrium.com

Develop Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with specific biological activities, enabling the prediction of efficacy for newly designed analogs. worldscientific.com

Exploration of 5-Hydroxyferulic Acid's Role in Plant Stress Responses and Development

5-Hydroxyferulic acid is an integral part of the phenylpropanoid pathway, a metabolic route central to plant development and defense. ontosight.ai This pathway produces essential molecules, including lignin, which provides structural support and acts as a barrier to pathogens. mdpi.comresearchgate.net Phenylpropanoid biosynthesis is known to be activated by various biotic and abiotic stressors, leading to the accumulation of phenolic compounds that help the plant cope. nih.gov

Future research should aim to:

Determine if 5-hydroxyferulic acid itself has signaling functions in plant stress responses, or if its importance is solely as a metabolic intermediate.

Quantify the flux through the 5-hydroxyferulic acid node under various abiotic stresses (e.g., drought, salinity, UV radiation) and biotic stresses (e.g., pathogen attack). mdpi.comnih.gov

Investigate its specific contribution to plant development. One early study noted that seedlings grew more vigorously on media containing 5-hydroxyferulic acid compared to ferulic acid, a finding that warrants modern investigation. uni-duesseldorf.de

Explore the function of its conjugated forms (e.g., esters and glycosides) in plants, as these are often the storage or transport forms of phenolic acids. mdpi.com

Development of Novel Analytical Techniques for Complex Biological Matrices

Accurate quantification and identification of 5-hydroxyferulic acid in complex biological samples are paramount for understanding its metabolism and function. Current methods primarily rely on powerful techniques like liquid chromatography coupled with mass spectrometry (LC-MS). Specifically, Ultra-High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UHPLC-TOF-MS) and tandem mass spectrometry (LC-MS/MS) have been successfully used to detect 5-hydroxyferulic acid in plant extracts like those from avocado and rapeseed. mdpi.comresearchgate.net

Despite these advances, there is a need for the development of novel and improved analytical techniques. A key research gap is the difficulty in achieving simultaneous, high-sensitivity quantification of 5-hydroxyferulic acid alongside its precursors and downstream metabolites, especially when they exist at vastly different concentrations. mdpi.com Furthermore, analyzing its presence in animal or human biofluids, where concentrations may be exceptionally low, presents a significant challenge.

Future academic perspectives in analytical chemistry should focus on:

Improving the sensitivity and limits of detection (LOD) of current LC-MS methods to allow for robust quantification in low-abundance matrices. mdpi.comresearchgate.net

Developing methods for the simultaneous analysis of free 5-hydroxyferulic acid and its various conjugated forms (e.g., esters, glycosides) within a single analytical run.

Creating high-throughput screening methods to rapidly assess the 5-hydroxyferulic acid content in large numbers of plant or biological samples, which would be invaluable for metabolic studies and breeding programs. researchgate.net

Exploring the potential of biosensors for real-time, in situ detection of 5-hydroxyferulic acid and related phenolic acids, which could provide dynamic information about its synthesis and transport in living tissues. nih.gov

Q & A

Q. What is the biosynthetic pathway of 5-hydroxyferulic acid in plants, and how can it be experimentally tracked?

- 5-Hydroxyferulic acid is synthesized via the phenylpropanoid pathway. Key steps include hydroxylation of ferulic acid by ferulate 5-hydroxylase (F5H) . To track its biosynthesis, researchers can use isotope labeling combined with LC-MS/MS to monitor intermediates. Transcriptomic analysis (e.g., RNA-seq) of genes like F5H and COMT (caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase) in model plants like Arabidopsis or alfalfa can validate pathway activity .

Q. What analytical methods are recommended for quantifying 5-hydroxyferulic acid in plant extracts?

- High-performance liquid chromatography (HPLC) with UV detection (280 nm) is standard for quantification, validated by spiking with pure standards . For higher sensitivity, ultra-HPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides nanogram-level detection. Nuclear magnetic resonance (1H-NMR) is critical for structural confirmation, particularly to distinguish it from isomers like caffeic acid .

Q. How does 5-hydroxyferulic acid function as a substrate for lignin biosynthesis?

- 5-Hydroxyferulic acid is a precursor for sinapic acid, which is incorporated into lignin monomers. COMT catalyzes its methylation to form sinapic acid derivatives, which are later reduced to sinapyl alcohol for lignin polymerization . Knockout mutants of COMT in plants show reduced syringyl lignin units, confirming its role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.